N-(2-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)-1,3-dioxoisoindolin-5-yl)benzamide
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Overview
Description
N-(2-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)-1,3-dioxoisoindolin-5-yl)benzamide is a complex organic compound featuring a pyrazole ring, a phthalimide moiety, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)-1,3-dioxoisoindolin-5-yl)benzamide typically involves multiple steps. One common route includes the formation of the pyrazole ring, followed by the attachment of the phthalimide and benzamide groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)-1,3-dioxoisoindolin-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.
Reduction: This reaction can reduce specific functional groups, affecting the compound’s reactivity.
Substitution: This reaction can replace certain atoms or groups within the molecule, leading to new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-(2-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)-1,3-dioxoisoindolin-5-yl)benzamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)-1,3-dioxoisoindolin-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and phthalimide-based molecules, such as:
- N-(3,5-Dimethyl-1H-pyrazol-4-yl)benzamide
- N-(2-(1H-Pyrazol-4-yl)methyl)-1,3-dioxoisoindolin-5-yl)benzamide .
Uniqueness
N-(2-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)-1,3-dioxoisoindolin-5-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H18N4O3 |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-[2-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-dioxoisoindol-5-yl]benzamide |
InChI |
InChI=1S/C21H18N4O3/c1-12-18(13(2)24-23-12)11-25-20(27)16-9-8-15(10-17(16)21(25)28)22-19(26)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,22,26)(H,23,24) |
InChI Key |
IITDATRECITCJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C)CN2C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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